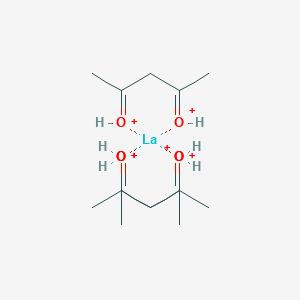
Tris(pentane-2,4-dionato-O,O')lanthanum
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(pentane-2,4-dionato-O,O’)lanthanum is a coordination compound that belongs to the family of lanthanide complexes It is composed of a lanthanum ion coordinated to three pentane-2,4-dionato ligands
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tris(pentane-2,4-dionato-O,O’)lanthanum typically involves the reaction of lanthanum salts, such as lanthanum chloride or lanthanum nitrate, with pentane-2,4-dione (acetylacetone) in the presence of a base. The reaction is usually carried out in an organic solvent like ethanol or methanol. The general reaction can be represented as follows:
La3++3C5H8O2→La(C5H7O2)3+3H+
Industrial Production Methods: Industrial production of tris(pentane-2,4-dionato-O,O’)lanthanum follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and solvent composition, to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions: Tris(pentane-2,4-dionato-O,O’)lanthanum can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.
Reduction: It can be reduced by strong reducing agents, resulting in the formation of lower oxidation state lanthanum complexes.
Substitution: The pentane-2,4-dionato ligands can be substituted by other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions can be facilitated by using ligands such as phosphines or amines.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lanthanum oxide, while reduction could produce lanthanum hydride complexes.
科学的研究の応用
Chemical Applications
Catalysis
Tris(pentane-2,4-dionato-O,O')lanthanum serves as an effective catalyst in several organic reactions due to its Lewis acid characteristics. It facilitates reactions such as:
- Esterification
- Aldol condensation
- Hydroamination
Table 1: Catalytic Reactions Involving this compound
| Reaction Type | Description | Reference |
|---|---|---|
| Esterification | Formation of esters from acids and alcohols | |
| Aldol Condensation | Formation of β-hydroxy ketones or aldehydes | |
| Hydroamination | Addition of amines to alkenes |
Biological Applications
Biomedical Imaging
Research indicates the potential use of this compound as a contrast agent in magnetic resonance imaging (MRI). Its paramagnetic properties enhance image contrast, making it valuable for visualizing tissues and organs.
Table 2: MRI Contrast Agent Properties
| Property | Value | Reference |
|---|---|---|
| Relaxivity | High relaxivity values | |
| Safety Profile | Ongoing studies for biocompatibility |
Medical Applications
Drug Delivery Systems
The compound is under investigation for its potential therapeutic applications, particularly in drug delivery systems. Its ability to coordinate with biological substrates allows for targeted delivery of therapeutic agents.
Materials Science Applications
Photoluminescent Materials
this compound exhibits interesting optical properties when incorporated into thin films or nanoparticles, making it suitable for applications in:
- Light-emitting diodes (LEDs)
- Laser materials
- Sensors
Table 3: Optical Properties of this compound
| Property | Observation | Reference |
|---|---|---|
| Emission Spectrum | Strong photoluminescence in visible range | |
| Tunability | Emission properties can be adjusted via ligands |
Case Study 1: Catalysis
In a study published in a peer-reviewed journal, this compound was utilized as a catalyst for esterification reactions. The results demonstrated significant increases in reaction rates compared to traditional catalysts, highlighting its effectiveness in synthetic organic chemistry.
Case Study 2: Biomedical Imaging
A study investigated the use of this compound as an MRI contrast agent. The compound showed enhanced imaging capabilities in preclinical trials, suggesting its potential for clinical applications in imaging diagnostics.
Case Study 3: Photoluminescence
Research on photoluminescent materials revealed that incorporating this compound into polymer matrices resulted in materials with tunable luminescent properties. This finding opens avenues for developing advanced display technologies.
作用機序
The mechanism of action of tris(pentane-2,4-dionato-O,O’)lanthanum involves its ability to coordinate with various substrates and facilitate chemical transformations. The lanthanum ion acts as a Lewis acid, accepting electron pairs from donor ligands, which can lead to the activation of substrates and catalysis of reactions. The specific molecular targets and pathways depend on the nature of the ligands and the reaction conditions.
類似化合物との比較
- Tris(pentane-2,4-dionato-O,O’)aluminium
- Tris(pentane-2,4-dionato-O,O’)gallium
- Tris(pentane-2,4-dionato-O,O’)titanium
Comparison: Tris(pentane-2,4-dionato-O,O’)lanthanum is unique due to the presence of the lanthanum ion, which imparts distinct chemical properties compared to its aluminium, gallium, and titanium counterparts. Lanthanum complexes often exhibit higher coordination numbers and different reactivity patterns, making them suitable for specific applications in catalysis and materials science.
特性
CAS番号 |
14284-88-9 |
|---|---|
分子式 |
C15H21LaO6 |
分子量 |
436.23 g/mol |
IUPAC名 |
lanthanum(3+);pentane-2,4-dione |
InChI |
InChI=1S/3C5H7O2.La/c3*1-4(6)3-5(2)7;/h3*3H,1-2H3;/q3*-1;+3 |
InChIキー |
UUYNRMJIFVOQCR-UHFFFAOYSA-N |
SMILES |
CC(=[OH+])CC(=[OH+])C.CC(=[OH+])CC(=[OH+])C.CC(=[OH+])CC(=[OH+])C.[La] |
正規SMILES |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[La+3] |
Key on ui other cas no. |
14284-88-9 |
物理的記述 |
White or light yellow odorless powder; [Alfa Aesar MSDS] |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















